

spectroscopic data comparison for imidazole regioisomers

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Compound of Interest

Compound Name: *Methyl 1-methyl-1H-imidazole-5-carboxylate*

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A Comprehensive Comparison of Spectroscopic Data for Imidazole Regioisomers

For researchers and professionals in drug development and chemical sciences, accurate identification of constitutional isomers is a critical step in synthesis and characterization. This guide provides a detailed comparison of spectroscopic data for three common regioisomers of methylimidazole: 1-methylimidazole, 2-methylimidazole, and 4(5)-methylimidazole. The distinctive features in their ^1H NMR, ^{13}C NMR, and IR spectra, which arise from the different placement of the methyl group on the imidazole ring, are presented for facile identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three imidazole regioisomers.

^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the methylimidazole isomers.

Compound	Solvent	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
1-Methylimidazole	CDCl ₃	7.39 (s, 1H, H-2), 7.01 (s, 1H, H-5), 6.86 (s, 1H, H-4), 3.64 (s, 3H, N-CH ₃)[1]	137.5 (C-2), 129.5 (C-5), 121.5 (C-4), 33.5 (N-CH ₃)[2][3]
2-Methylimidazole	DMSO-d ₆	12.0 (br s, 1H, NH), 6.85 (s, 2H, H-4, H-5), 2.25 (s, 3H, C-CH ₃)	145.0 (C-2), 121.0 (C-4, C-5), 13.0 (C-CH ₃)[4][5]
4(5)-Methylimidazole	CDCl ₃	10.5 (br s, 1H, NH), 7.55 (s, 1H, H-2), 6.80 (s, 1H, H-5/H-4), 2.20 (s, 3H, C-CH ₃)[6]	135.5 (C-2), 130.0 (C-4), 115.0 (C-5), 13.5 (C-CH ₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. Key differences in the IR spectra of the methylimidazole isomers can be observed in the fingerprint region and in the C-H and N-H stretching regions.

Compound	Key IR Absorptions (cm ⁻¹)
1-Methylimidazole	3100-3000 (C-H stretch, aromatic), 2950 (C-H stretch, methyl), 1500-1450 (C=C and C=N stretching)[7][8][9]
2-Methylimidazole	3200-2600 (broad, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2925 (C-H stretch, methyl), 1580 (C=N stretch)[10][11][12]
4(5)-Methylimidazole	3300-2500 (broad, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2930 (C-H stretch, methyl), 1580 (C=N stretch)[13][14]

Experimental Protocols

Standard procedures for acquiring spectroscopic data are outlined below.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-20 mg of the imidazole sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[15] The choice of solvent is crucial as it can influence chemical shifts.
- Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.[16][17]
- ^1H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.[18][19] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.[18]

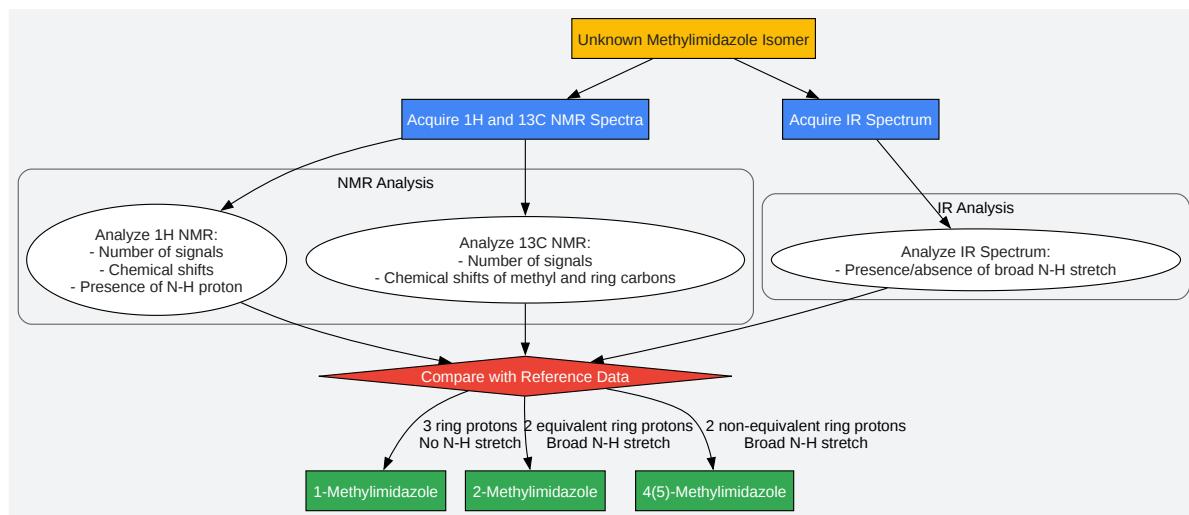
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): For liquid samples like 1-methylimidazole, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[20]
- Sample Preparation (Solid): For solid samples like 2-methylimidazole and 4(5)-methylimidazole, a common method is to prepare a KBr pellet. A small amount of the sample (1-2 mg) is ground with about 100-200 mg of dry KBr powder and pressed into a transparent disk.[21] Alternatively, a thin film can be cast from a volatile solvent.[21]
- Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.[22][23]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for distinguishing between the imidazole regioisomers using the discussed spectroscopic techniques.



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Caption: Workflow for the spectroscopic identification of imidazole regioisomers.

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